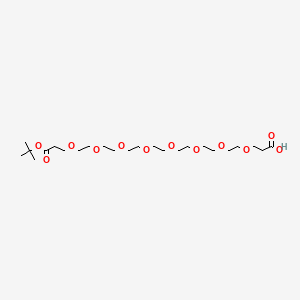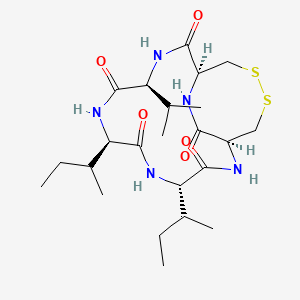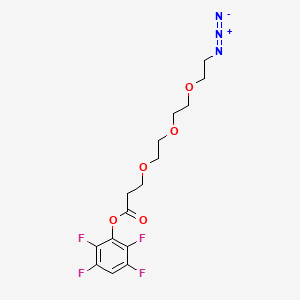
3-Amino-5-(2-methyl-6-quinolyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876628 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876628 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: In industrial settings, the production of MFCD32876628 is scaled up to meet the demand for this compound in various applications. The industrial production methods often involve continuous flow processes, which allow for the efficient and consistent production of large quantities of the compound. These methods are designed to optimize the reaction conditions and minimize waste, ensuring a cost-effective and environmentally friendly production process.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32876628 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions: The reactions involving MFCD32876628 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed: The major products formed from the reactions of MFCD32876628 depend on the type of reaction and the reagents used For instance, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms
Aplicaciones Científicas De Investigación
MFCD32876628 has a wide range of scientific research applications, making it a valuable compound in multiple fields.
Biology: In biological research, MFCD32876628 is studied for its potential effects on cellular processes and its ability to interact with biological molecules. This compound is often used in experiments to understand its role in biological systems and its potential as a therapeutic agent.
Medicine: In medicine, MFCD32876628 is investigated for its potential therapeutic properties. Researchers are exploring its use in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. The compound’s unique properties make it a promising candidate for drug development.
Industry: In industrial applications, MFCD32876628 is used in the production of various materials and chemicals. Its stability and reactivity make it a valuable component in the manufacturing of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of MFCD32876628 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Propiedades
Fórmula molecular |
C13H13ClN4 |
|---|---|
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-8-2-3-9-6-10(4-5-11(9)15-8)12-7-13(14)17-16-12;/h2-7H,1H3,(H3,14,16,17);1H |
Clave InChI |
ZGCBRPWUEKLXIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)
![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)


![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)


![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)

